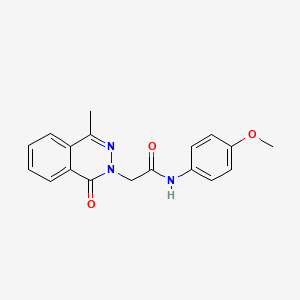![molecular formula C13H15N3 B5604819 2-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604819.png)
2-[2-(1-phenylhydrazino)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-[2-(1-phenylhydrazino)ethyl]pyridine" represents a class of compounds with potential interest in various fields of chemistry due to the presence of both pyridine and phenylhydrazino groups. These groups are known for their reactivity and ability to participate in numerous chemical reactions, making this compound a subject of interest for synthesis and structural analysis.
Synthesis Analysis
Research on closely related compounds, such as 2-(1-methylhydrazinyl)pyridine, highlights methods for synthesizing bidentate directing groups for cobalt-catalyzed C(sp2)-H alkenylation/annulation, indicating the potential synthetic routes that might be applicable to "this compound" (Zhai et al., 2017).
Molecular Structure Analysis
Vibrational spectra and crystal structure analysis through X-ray diffraction and DFT quantum chemical calculations on similar compounds provide insights into the molecular and crystal structures, emphasizing the importance of the hydrazo bond and hydrogen bonding in determining the compound's geometry (Kucharska et al., 2013).
Chemical Reactions and Properties
The utility of related hydrazinyl pyridines as directing groups in catalytic reactions suggests that "this compound" could also facilitate various transformations, including C-H bond activation and alkenylation/annulation reactions, pointing to its valuable chemical properties (Zhai et al., 2017).
Physical Properties Analysis
The study of compounds with similar structural features reveals their vibrational properties and potential dimer formation through hydrogen bonding, which might also apply to "this compound," indicating its physical characteristics such as melting point, solubility, and stability (Kucharska et al., 2013).
Chemical Properties Analysis
The chemical reactivity of related compounds, including their participation in catalytic cycles and potential as intermediates in organic synthesis, provides a basis for understanding the chemical behavior of "this compound." The presence of the phenylhydrazino and ethylpyridine moieties suggests a propensity for nucleophilic attacks, redox reactions, and the formation of complexes with metals (Zhai et al., 2017).
Propriétés
IUPAC Name |
1-phenyl-1-(2-pyridin-2-ylethyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-16(13-7-2-1-3-8-13)11-9-12-6-4-5-10-15-12/h1-8,10H,9,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAIUVODWPVVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5604743.png)
![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5604756.png)
![(3R)-3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5604757.png)
![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)



![3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)
![1-[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5604794.png)
![1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5604796.png)

![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604807.png)
![2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5604820.png)